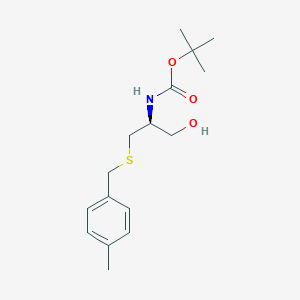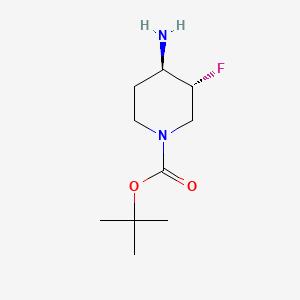
(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol (TIQM) is a member of the isoquinoline family of compounds, which is a class of heterocyclic aromatic compounds with many diverse biological activities. TIQM has been studied for its potential applications in pharmaceuticals, biotechnology, and agrochemicals. TIQM has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-bacterial properties. In addition, TIQM has been shown to possess neuroprotective and neuroregenerative effects, which has led to its use as a possible therapeutic agent for neurodegenerative diseases.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol involves a series of reactions starting from commercially available starting materials.
Starting Materials
4-phenyl-1,2,3,6-tetrahydropyridine, Formaldehyde, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Methanol, Ethanol
Reaction
1. Reduction of 4-phenyl-1,2,3,6-tetrahydropyridine with sodium borohydride in methanol to obtain 1,2,3,4-tetrahydroisoquinoline, 2. Oxidation of 1,2,3,4-tetrahydroisoquinoline with sodium dichromate in acetic acid to obtain 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, 3. Esterification of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with methanol and hydrochloric acid to obtain methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, 4. Reduction of methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate with sodium borohydride in ethanol to obtain (S)-1,2,3,4-tetrahydroisoquinoline-3-methanol
Wirkmechanismus
The exact mechanism of action of (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL is not yet fully understood. However, it is believed that (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL acts as an antioxidant, inhibiting the formation of reactive oxygen species (ROS). In addition, (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This may explain the neuroprotective and neuroregenerative effects of (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL.
Biochemische Und Physiologische Effekte
(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has been found to possess a variety of biochemical and physiological effects. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has been found to possess anti-inflammatory, antioxidant, anti-cancer, and anti-bacterial properties. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has also been shown to possess neuroprotective and neuroregenerative effects, which has led to its use as a possible therapeutic agent for neurodegenerative diseases. In addition, (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has been found to possess antiviral activity, and to be an inhibitor of certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has several advantages for use in laboratory experiments. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL is relatively stable, and can be stored at room temperature for extended periods of time without significant degradation. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL is also non-toxic, and can be used in a variety of laboratory experiments without causing significant harm to the experimenters or the environment. However, (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL is not soluble in water, and must be dissolved in an appropriate solvent before use.
Zukünftige Richtungen
There are a number of potential future directions for the use of (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL could be used to develop new drugs for the treatment of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL could also be used to develop new antiviral agents, and to develop new inhibitors of certain cancer cell lines. In addition, (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL could be used to develop new agrochemicals, and to develop new anti-inflammatory and antioxidant agents. Finally, (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL could be used to develop new methods for the synthesis of other isoquinoline compounds.
Wissenschaftliche Forschungsanwendungen
(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has been studied for its potential applications in pharmaceuticals, biotechnology, and agrochemicals. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-bacterial properties. In addition, (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has been shown to possess neuroprotective and neuroregenerative effects, which has led to its use as a possible therapeutic agent for neurodegenerative diseases. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has also been studied as a possible inhibitor of certain cancer cell lines, and as an inhibitor of the enzyme acetylcholinesterase. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has also been studied for its potential use as an antiviral agent, and as a potential agent for the treatment of Alzheimer’s disease.
Eigenschaften
CAS-Nummer |
1881-17-0 |
|---|---|
Produktname |
(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL |
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



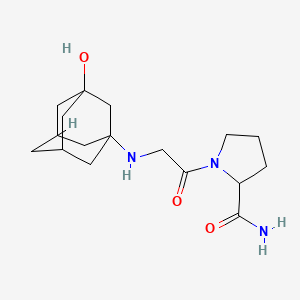
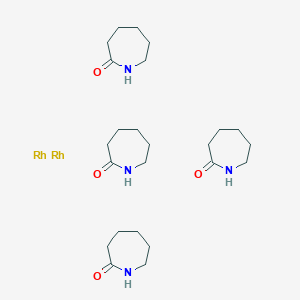
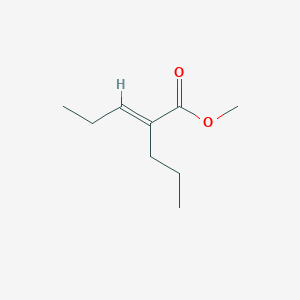
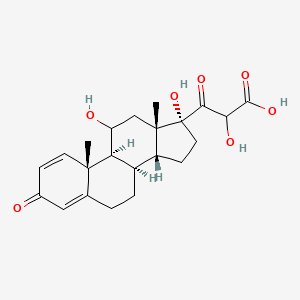
![Ethyl 3-amino-6-[(Z)-(hydroxyimino)methyl]-2-pyrazinecarboxylate](/img/structure/B1148184.png)
